1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
CAS No.: 59026-71-0
Cat. No.: VC15986643
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59026-71-0 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
| Standard InChI | InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3 |
| Standard InChI Key | DNLUREBCZRJHKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C=NN(C2=N1)C)C(=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, reflects its substitution pattern:
-
N1 and C6 positions are methylated.
-
C5 bears an acetyl group (ethanone).
-
The fused pyrazolo[3,4-b]pyridine core provides a planar aromatic system conducive to intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 59026-71-0 | |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | 1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone | |
| SMILES | CC1=C(C=C2C=NN(C2=N1)C)C(=O)C | |
| InChIKey | DNLUREBCZRJHKN-UHFFFAOYSA-N |
Synthesis and Structural Elaboration
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation or ring-closure strategies. For 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, two primary routes are proposed based on analogous methodologies:
Pyrazole-to-Pyridine Annulation
A common approach involves starting with a preformed pyrazole ring. For example, 3-methyl-1H-pyrazole derivatives can undergo condensation with α,β-unsaturated ketones or aldehydes to form the pyridine ring. This method aligns with protocols described for related compounds in Der Pharma Chemica and the Asian Journal of Chemistry .
Functionalization of Preformed Pyrazolo[3,4-b]pyridines
Alternatively, the acetyl group at C5 may be introduced via Friedel-Crafts acylation or nucleophilic substitution on a halogenated precursor. A study in Inorganic Chemistry highlights the utility of such strategies for installing ketone functionalities in similar heterocycles.
| Property | Value | Method/Source |
|---|---|---|
| Partition Coefficient (logP) | 1.75 | Calculated via XLogP3 |
| Water Solubility | ~1.2 mg/mL (25°C) | Estimated using ALogPS |
| Hydrogen Bond Acceptors | 4 | Molecular formula |
| Hydrogen Bond Donors | 1 (pyrazole NH) | Structural analysis |
| Polar Surface Area | 57.4 Ų | SwissADME prediction |
The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems.
Biomedical Applications and Mechanisms
Pyrazolo[3,4-b]pyridines are recognized for diverse bioactivities, as highlighted in a 2022 PMC review :
Antimicrobial Activity
Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) demonstrate potent antibacterial and antifungal effects. For instance, compounds from Der Pharma Chemica showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.
Antiviral Properties
A study in Synthetic Communications reported that triazine derivatives of pyrazolo[3,4-b]pyridines inhibit viral replication, suggesting potential utility against RNA viruses.
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the acetyl and methyl groups could optimize pharmacokinetic profiles.
-
In Vivo Studies: Toxicity and efficacy evaluations in animal models are critical for preclinical development.
-
Computational Modeling: Molecular docking studies may identify targets such as kinase enzymes or microbial proteases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume